Acide 2-(2-méthoxyéthoxy)propanoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-methoxy-2-(9-phenanthryl)propionic acid, a compound closely related to 2-(2-methoxyethoxy)propanoic acid, has been achieved. This synthesis provides insights into the methodologies that could be adapted for synthesizing 2-(2-methoxyethoxy)propanoic acid, involving chiral resolving agents and X-ray structural analysis to determine absolute configurations (Ichikawa, Ono, & Harada, 2003).

Molecular Structure Analysis

The molecular structure and conformations of related compounds, such as 2-methoxy-2-(9-phenanthryl)propionic acid and its esters, have been extensively studied. X-ray crystallography and NMR analyses have been used to explore syn-periplanar conformations and the role of T-shaped aromatic CH⋯π interactions in crystallization (Ichikawa et al., 2010).

Chemical Reactions and Properties

2-Methoxyacetic and 2-ethoxyacetic acids, which share structural similarities with 2-(2-methoxyethoxy)propanoic acid, are known toxic metabolites of 2-alkoxyethanols. The study of their formation from 2-(2-alkoxyethoxy)ethanols highlights the potential reactivity and metabolic pathways of similar compounds (Laitinen & Pulkkinen, 2005).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-methoxyethoxy)propanoic acid are not readily available, research on related compounds, such as 2-methoxy-1,3-dioxane, offers insights into their behavior in reactions, including stereoelectronic control and reagent-substrate complexation which could be relevant for understanding the physical properties of 2-(2-methoxyethoxy)propanoic acid (Bailey & Croteau, 1981).

Chemical Properties Analysis

The chemical properties of 2-(2-methoxyethoxy)propanoic acid can be inferred from studies on similar compounds. For example, the reaction of 2-methoxy-1,3-dioxane with Grignard reagents reveals aspects of reagent-substrate complexation and stereoelectronic control, providing a window into the reactivity and chemical behavior of 2-(2-methoxyethoxy)propanoic acid (Bailey & Croteau, 1981).

Applications De Recherche Scientifique

Médecine : Applications antibactériennes

L'acide 2-(2-méthoxyéthoxy)propanoïque a été étudié pour son potentiel dans l'industrie biomédicale, en particulier dans la synthèse de polymères biodégradables tels que les polyphosphazènes. Ces polymères présentent des propriétés antibactériennes et sont étudiés pour les systèmes de délivrance de médicaments contrôlés .

Processus industriels : Solvant et intermédiaire

Dans les procédés chimiques industriels, ce composé sert de solvant et d'intermédiaire pour la synthèse de divers produits chimiques. Sa forme liquide et sa stabilité à température ambiante le rendent adapté à ces applications .

Sciences de l'environnement : Analyse des métabolites

En tant que métabolite, l'this compound joue un rôle dans la recherche en sciences de l'environnement. Les métabolites sont essentiels pour comprendre les processus biochimiques et les interactions écologiques .

Recherche agricole : Gestion des nutriments du sol

La recherche en agriculture a étudié le rôle de composés similaires dans l'amélioration de la gestion des nutriments du sol. Bien que les études spécifiques sur l'this compound soient limitées, des composés apparentés sont utilisés pour améliorer la biodisponibilité des nutriments pour les plantes .

Science des matériaux : Recherche sur les polymères

Ce composé est important en science des matériaux, en particulier dans la recherche sur les polymères. Il peut être utilisé pour modifier les propriétés des polymères, affectant leur taux de dégradation, ce qui est essentiel pour développer des matériaux durables .

Biochimie : Voies métaboliques

En biochimie, l'this compound est étudié pour son rôle dans les voies métaboliques. Comprendre sa fonction en tant que métabolite peut fournir des informations sur les processus cellulaires et la régulation métabolique .

Safety and Hazards

Mécanisme D'action

Target of Action

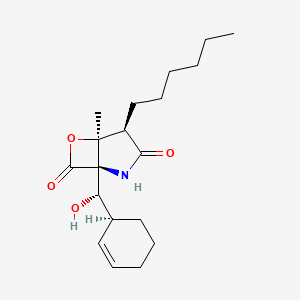

2-(2-methoxyethoxy)propanoic Acid is a monocarboxylic acid that is propanoic acid substituted at C-2 by a 2-methoxyethoxy group . It is classified as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . .

Mode of Action

As a Bronsted acid, it can donate a proton (H+) to a Bronsted base during a chemical reaction . This property may influence its interaction with biological targets.

Biochemical Pathways

As a metabolite, it is an intermediate or product resulting from metabolism . Metabolites can have various roles in different biochemical pathways, depending on the specific metabolic processes they are involved in.

Result of Action

As a metabolite, it may be involved in various biological processes, but the exact effects would depend on the specific metabolic pathways it participates in .

Analyse Biochimique

Biochemical Properties

2-(2-methoxyethoxy)propanoic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite, indicating its involvement in metabolic processes . The interactions of 2-(2-methoxyethoxy)propanoic acid with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

2-(2-methoxyethoxy)propanoic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a metabolite suggests that it is involved in essential cellular processes, contributing to the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 2-(2-methoxyethoxy)propanoic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-methoxyethoxy)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-methoxyethoxy)propanoic acid remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 2-(2-methoxyethoxy)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of 2-(2-methoxyethoxy)propanoic acid in various applications .

Metabolic Pathways

2-(2-methoxyethoxy)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions are essential for maintaining the metabolic balance within cells and ensuring the proper functioning of cellular processes .

Transport and Distribution

The transport and distribution of 2-(2-methoxyethoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

2-(2-methoxyethoxy)propanoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function within the cell .

Propriétés

IUPAC Name |

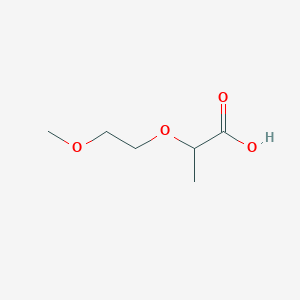

2-(2-methoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-5(6(7)8)10-4-3-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHYWCLUOGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Methoxyethoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

200617-09-0 | |

| Record name | 2-(2-methoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)

![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)

![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)

![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)

![Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-](/img/structure/B1242298.png)

![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)